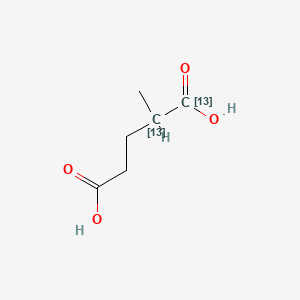
2-methyl(1,2-13C2)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-methylpentanediol.
Substitution: Various acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid that is also involved in the citric acid cycle.
Uniqueness
2-methyl(1,2-13C2)pentanedioic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to distinct biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
2-methyl(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1 |
Clave InChI |
AQYCMVICBNBXNA-UHJUODCXSA-N |
SMILES isomérico |
C[13CH](CCC(=O)O)[13C](=O)O |
SMILES canónico |
CC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


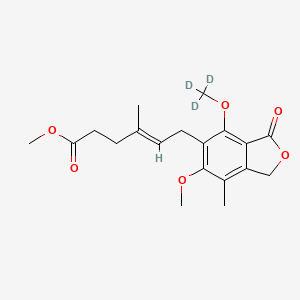
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
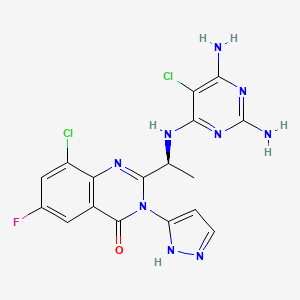
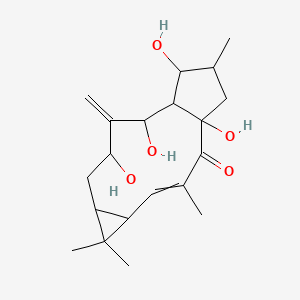
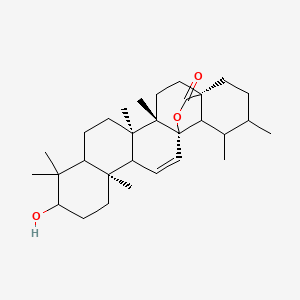
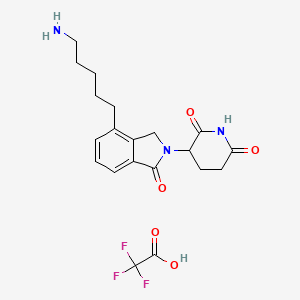
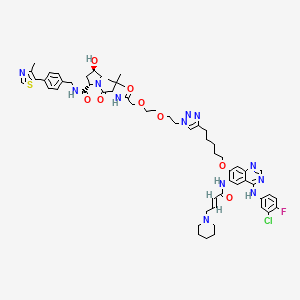
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

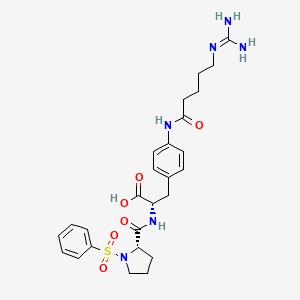
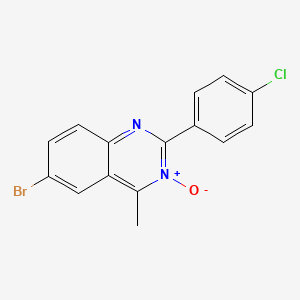

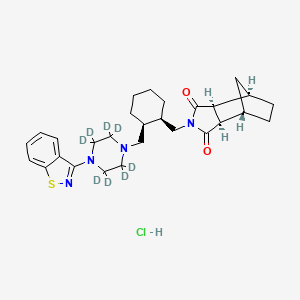
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
